t-Boc-Aminooxy-PEG11-amine is a compound that belongs to a class of polyethylene glycol (PEG) derivatives, specifically designed for use in drug development and bioconjugation applications. This compound features several functional groups, including a tert-butyloxycarbonyl (t-Boc) protecting group, an aminooxy group, and an amine group. These functional groups enhance its utility in synthesizing complex biomolecules by providing stability and facilitating conjugation with various targets such as proteins and drugs.
t-Boc-Aminooxy-PEG11-amine is classified as a PEG-based linker. It is primarily sourced from chemical suppliers specializing in bioconjugation reagents and PEG derivatives. The compound is often utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells . The availability of this compound from various suppliers reflects its significance in research and development within the pharmaceutical industry.
The synthesis of t-Boc-Aminooxy-PEG11-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. The deprotection of the t-Boc group can be performed under mild acidic conditions, allowing for the selective release of the free amine for further functionalization .
The molecular structure of t-Boc-Aminooxy-PEG11-amine consists of a linear PEG chain with a length of 11 ethylene glycol units, flanked by a t-Boc protecting group at one end and an aminooxy functional group at the other. The general structure can be represented as follows:
This structure allows for flexibility and solubility in aqueous environments, making it suitable for biological applications.
t-Boc-Aminooxy-PEG11-amine participates in various chemical reactions that are critical for its application in bioconjugation:
These reactions are typically performed in buffered solutions to maintain pH stability and enhance reaction efficiency. Reaction monitoring can be conducted using techniques such as mass spectrometry or HPLC.
The mechanism of action for t-Boc-Aminooxy-PEG11-amine primarily revolves around its role as a linker in PROTAC technology:
These properties make t-Boc-Aminooxy-PEG11-amine highly versatile for use in biochemical applications.
t-Boc-Aminooxy-PEG11-amine has numerous scientific applications:
Boc-protected aminooxy-PEG reagents serve as precision tools for chemoselective ligations. The aminooxy group (–ONH₂), when deprotected under mild acids like trifluoroacetic acid (TFA), reacts selectively with carbonyl groups (aldehydes or ketones) to form stable oxime linkages (C=N bonds). This reaction proceeds efficiently at physiological pH, minimizing side reactions with other functional groups [6] [9]. The Boc moiety itself, stable under basic and nucleophilic conditions, enables orthogonal protection strategies. For instance, while the amine terminus reacts with activated esters (e.g., NHS esters), the Boc group remains intact, allowing sequential conjugations without cross-reactivity [4] [8].
Table 1: Key Reactions Enabled by t-Boc-Aminooxy-PEG11-amine
Functional Group | Reaction Partner | Product | Application |
---|---|---|---|
Deprotected aminooxy | Aldehyde/Ketone | Oxime | Stable bioconjugates |
Primary amine | NHS esters, Carboxylic acids | Amide | Peptide/protein coupling |
Boc group (deprotected) | N/A | Free amine | Further functionalization |
This orthogonality is exemplified in PROTAC synthesis, where the linker connects an E3 ligase ligand to a target protein binder. The Boc protection ensures the aminooxy group remains inert during amide couplings at the amine terminus, preserving its reactivity for subsequent oxime formation with carbonyl-containing warheads [1] [7].
PEG linkers have evolved from simple solubilizing agents to sophisticated molecular spacers that fine-tune pharmacokinetics. Early PEGylation (e.g., PEG₅₀₀₀) focused on shielding proteins from immune recognition, extending plasma half-life through reduced renal clearance and steric interference with opsonization [10]. Heterobifunctional PEGs like t-Boc-Aminooxy-PEG11-amine represent a paradigm shift, enabling site-specific conjugation and controlled spatial orientation of therapeutic payloads.
In antibody-drug conjugates (ADCs), PEG11’s length mitigates aggregation and optimizes binding epitope accessibility. Empirical studies show that linkers exceeding 30 atoms (≈PEG8) enhance tumor penetration by reducing hydrophobic interactions, while shorter chains risk suboptimal cleavage or target engagement [3] [6]. PROTACs further exploit PEG11’s flexibility: the spacer’s 44 atoms (11 ethylene oxide units + termini) provide the minimal distance required for ternary complex formation between the target protein and E3 ubiquitin ligase, facilitating efficient ubiquitin transfer [1] [7].
The PEG11 spacer (molecular weight ≈ 484 g/mol) balances three critical parameters:
Table 2: Comparative Analysis of PEG Spacers in Drug Delivery
PEG Length | Atoms | Approx. Length (Å) | Solubility (log P) | Primary Use |
---|---|---|---|---|
PEG4 | 16 | 18 | -1.2 | Small molecule conjugates |
PEG11 | 44 | 45 | -3.8 | PROTACs, ADCs |
PEG24 | 96 | 100 | -6.5 | Protein PEGylation |
The Boc group’s acid lability (cleavable by TFA or HCl in <30 min) offers further tactical advantages. It permits deprotection in the presence of base-labile groups (e.g., Fmoc), enabling multi-step syntheses of complex architectures like branched PROTACs or multi-epitope vaccines [9]. Recent innovations leverage this property in microfluidic chip-based syntheses, where sequential Boc deprotection and oxime ligation occur in flow reactors with >90% yield [6] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0